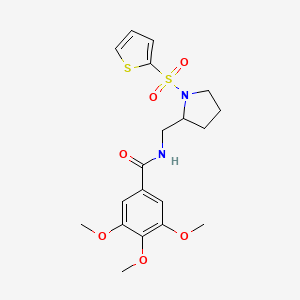

3,4,5-三甲氧基-N-((1-(噻吩-2-磺酰基)吡咯烷-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides involves a multi-step process. Initially, mesitylene sulfonyl chloride is reacted with ethylacetohydroxymate and triethylamine in dimethylformamide to form O-mesitylene sulfonyl hydroxylamine (MSH). MSH then serves as an aminating agent to produce an N-amino salt when reacted with 3-[(1H-pyrrol-1-yl)methyl]pyridine. Subsequent reactions with substituted benzoyl chloride/benzenesulfonyl chloride yield benzoyl/benzene sulfonyl imino ylides. These are then reduced with sodium borohydride to furnish the target benzamide/benzene sulfonamides .

Molecular Structure Analysis

The molecular structure of the synthesized N-(Pyridin-3-yl)benzamide derivatives was confirmed using 1H and 13C NMR and mass spectral data. These techniques provide detailed information about the molecular framework and the substitution pattern on the benzamide and pyridine moieties, which are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the formation of stable intermediates, such as the imino ylides. The final reduction step is critical for obtaining the active benzamide/benzene sulfonamide compounds. The nature of the substituents on the phenyl ring, which vary in electronic, steric, and lipophilic properties, significantly influences the pharmacological activity of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzamide and pyridine rings. These properties are essential for the bioavailability and efficacy of the compounds as anticancer agents. The presence of methoxy and nitro groups, in particular, has been associated with enhanced activity against various cancer cell lines .

The synthesized N-(Pyridin-3-yl)benzamide derivatives have been evaluated for their anticancer activity against several human cancer cell lines, including MCF-7, A549, DU-145, and MDA MB-231. The cytotoxic effects were assessed using the MTT assay, with etoposide serving as the standard drug. The compounds exhibited moderate to good activity, with the most potent effects observed in derivatives containing methoxy and nitro groups in the benzamide moiety. One specific compound, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide, demonstrated potent cytotoxicity with IC50 values of 47, 28, and 44 µM on MCF-7, Ishikawa, and MDA-MB-231 cell lines, respectively .

科学研究应用

聚合物材料:已经探索了由特定芳香族化合物衍生的聚酰胺和聚(酰胺-酰亚胺)的合成和表征,重点关注它们的物理性质和在材料科学中的潜在应用 (Saxena, Rao, Prabhakaran, & Ninan, 2003)。在考虑用于材料合成或改性的化合物的主链结构时,此类研究可能具有相关性。

杂环化合物合成:已经对噻吩并[3,2-d]嘧啶和噻吩并[3,4-b]吡啶衍生物等各种杂环化合物的合成进行了研究,以探索它们在包括药物和材料科学在内的各种应用中的潜力 (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020)。这些方法可以为合成和像本例化合物这样的复杂化合物的潜在应用提供见解。

抗菌活性:已经探索了新喹唑啉酮衍生物的合成和抗菌活性的评估,突出了此类化合物在开发新抗菌剂中的潜力 (Naganagowda & Petsom, 2011)。这可能表明本例化合物具有潜在的生物或医学研究应用,重点关注其抗菌特性。

神经药理学:已经对特定受体(例如食欲素-1 受体)在强迫行为中的作用及其被选择性拮抗剂调节进行了研究,表明受体靶向药物设计的重要性 (Piccoli 等人,2012 年)。如果本例化合物在相关受体上表现出活性,则这可能意味着潜在的神经药理学研究应用。

属性

IUPAC Name |

3,4,5-trimethoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S2/c1-25-15-10-13(11-16(26-2)18(15)27-3)19(22)20-12-14-6-4-8-21(14)29(23,24)17-7-5-9-28-17/h5,7,9-11,14H,4,6,8,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLSJUJVBFQLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2507968.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)

![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)

![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)

![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)